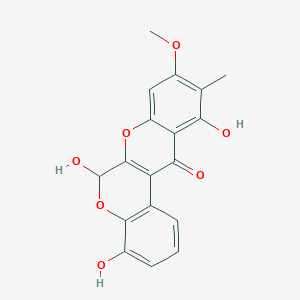

9-O-Methyl-4-hydroxyboeravinone B

Overview

Description

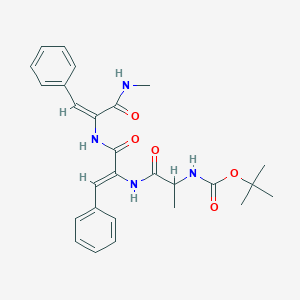

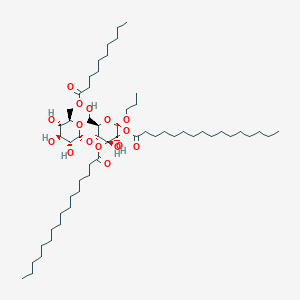

9-O-Methyl-4-hydroxyboeravinone B is a compound isolated from the herbs of Mirabilis jalapa . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 g/mol . It is a type of flavonoid and is a promising candidate for cancer therapy .

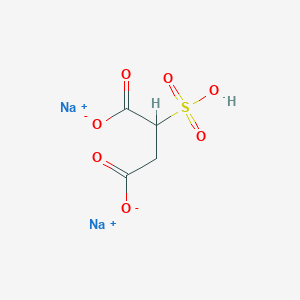

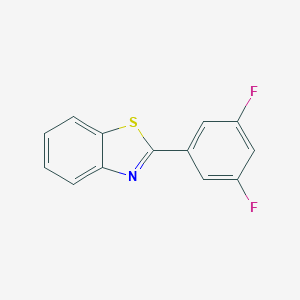

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 aromatic ketone, 1 hydroxyl group, 2 aromatic hydroxyls, and 3 aromatic ethers .Physical And Chemical Properties Analysis

9-O-Methyl-4-hydroxyboeravinone B is a powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 672.9±55.0 °C at 760 mmHg, and a flash point of 251.8±25.0 °C .Scientific Research Applications

Rotenoids Research

9-O-Methyl-4-hydroxyboeravinone B was identified as a compound isolated from the roots of Mirabilis jalapa in a study focused on new rotenoids. The study also examined the potential inhibitory effects of various compounds against HIV-1 reverse transcriptase, although the specific activity of 9-O-Methyl-4-hydroxyboeravinone B in this context was not detailed (Wang Yi-fen et al., 2002).

Antiviral Research

While not directly about 9-O-Methyl-4-hydroxyboeravinone B, several studies focused on antiviral agents provide context for the type of research in which compounds like 9-O-Methyl-4-hydroxyboeravinone B might be involved. For example, research on metabolic activation of nucleoside analogs in human diploid fibroblasts infected with human cytomegalovirus could be relevant for understanding how similar compounds are studied in the context of antiviral activity (K. Biron et al., 1985).

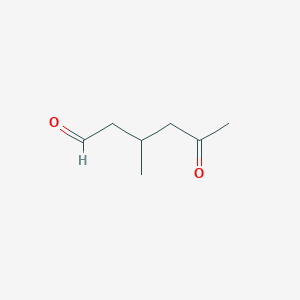

Lipid Peroxidation Studies

The study of lipid peroxidation products, such as 4-Hydroxy-2-nonenal (HNE), provides an example of how oxidative processes and their by-products are researched. This could be relevant to understanding the broader context of research involving oxidative compounds, a category to which 9-O-Methyl-4-hydroxyboeravinone B may belong (C. Spickett, 2013).

Miscellaneous Studies

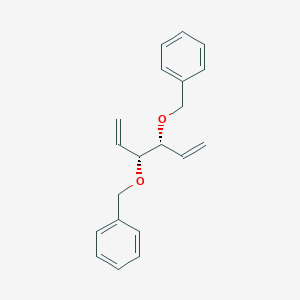

There are various other studies that, while not directly involving 9-O-Methyl-4-hydroxyboeravinone B, indicate the types of research contexts in which similar compounds might be studied. These include the synthesis and antiviral activity of carbocyclic oxetanocin analogues (T. Maruyama et al., 1993) and the cholesterol-lowering effect of mevinolin (J. Tobert et al., 1982).

Future Directions

properties

IUPAC Name |

4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLOGFXLFFWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

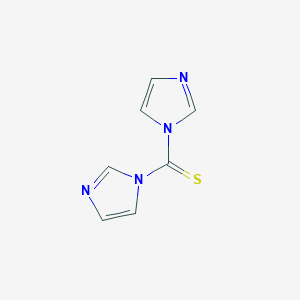

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-O-Methyl-4-hydroxyboeravinone B | |

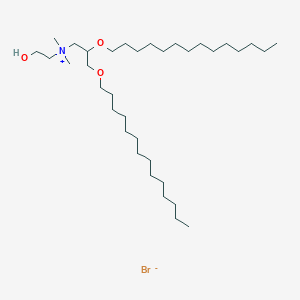

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

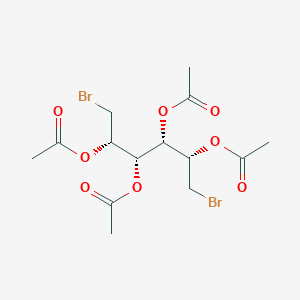

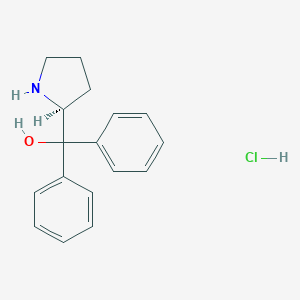

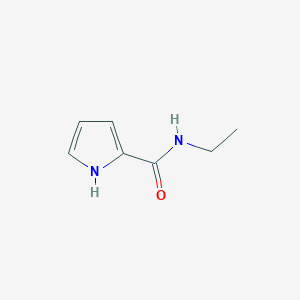

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)